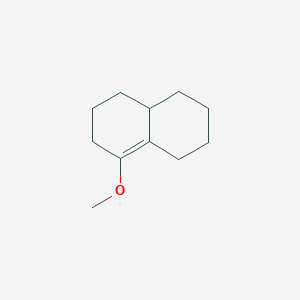
cis-8-Methoxy-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-8-Methoxy-1,2,3,4,4a,5,6,8a-octahydronaphthalene, also known as cis-8-MeO-NB2-DMPEA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that is used in scientific research for its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of cis-8-Methoxy-1,2,3,4,4a,5,6,8a-octahydronaphthalene involves the activation of the 5-HT2A receptor. It acts as a partial agonist at this receptor, which leads to the modulation of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This modulation results in the anxiolytic and antidepressant effects observed in preclinical studies.
Biochemical and Physiological Effects:
Cis-8-Methoxy-1,2,3,4,4a,5,6,8a-octahydronaphthalene has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, it has been shown to decrease the levels of corticosterone, which is a stress hormone.
Advantages And Limitations For Lab Experiments
One advantage of using cis-8-Methoxy-1,2,3,4,4a,5,6,8a-octahydronaphthalene in lab experiments is its potential therapeutic applications in the treatment of various psychiatric disorders. It has also been found to have a favorable safety profile in preclinical studies. However, one limitation is the lack of human clinical trials, which limits our understanding of its efficacy and safety in humans.
Future Directions
There are several future directions for the research of cis-8-Methoxy-1,2,3,4,4a,5,6,8a-octahydronaphthalene. One direction is to conduct human clinical trials to further investigate its therapeutic potential in the treatment of various psychiatric disorders. Another direction is to study its effects on other neurotransmitter systems, such as the glutamatergic system. Additionally, further research is needed to understand its long-term effects and potential for abuse.
Synthesis Methods
The synthesis of cis-8-Methoxy-1,2,3,4,4a,5,6,8a-octahydronaphthalene involves the reaction of 2,3-dimethoxyphenethylamine with cis-1,2,3,4,4a,5,6,8a-octahydronaphthalene-2-amine in the presence of a reducing agent. The reaction yields cis-8-Methoxy-1,2,3,4,4a,5,6,8a-octahydronaphthalene as a white crystalline powder.
Scientific Research Applications
Cis-8-Methoxy-1,2,3,4,4a,5,6,8a-octahydronaphthalene has potential therapeutic applications in the treatment of various psychiatric disorders. It has been found to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It has also been shown to have anxiolytic and antidepressant effects in preclinical studies.
properties
CAS RN |
101555-41-3 |
|---|---|
Product Name |
cis-8-Methoxy-1,2,3,4,4a,5,6,8a-octahydronaphthalene |
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
8-methoxy-1,2,3,4,4a,5,6,7-octahydronaphthalene |
InChI |
InChI=1S/C11H18O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h9H,2-8H2,1H3 |
InChI Key |
JWGZDJQGJGEAAT-UHFFFAOYSA-N |
SMILES |
COC1=C2CCCCC2CCC1 |
Canonical SMILES |
COC1=C2CCCCC2CCC1 |
synonyms |
cis-8-Methoxy-1,2,3,4,4a,5,6,8a-octahydronaphthalene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



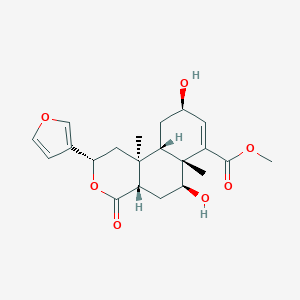
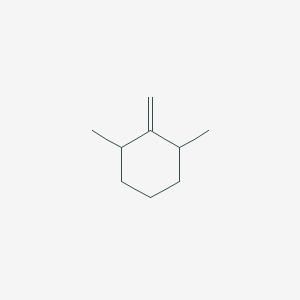


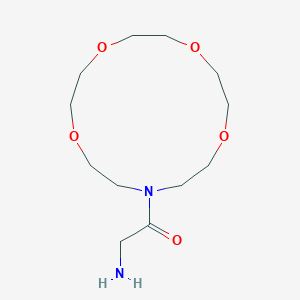
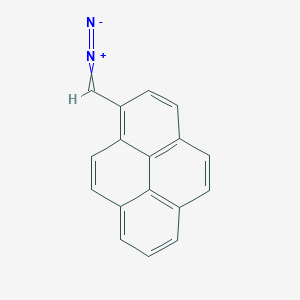
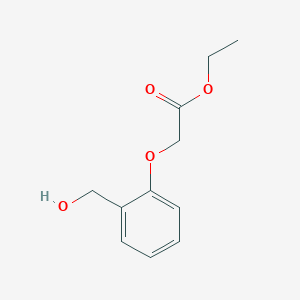


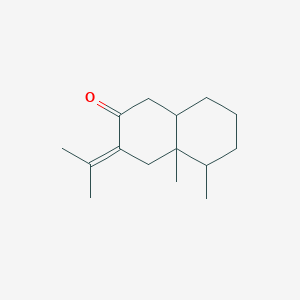
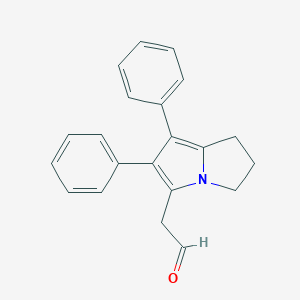

![7-Chloro-2-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B12543.png)
